Edoxaban-M2 - 480450-71-3

Edoxaban-M2

Catalog Number: EVT-1746468
CAS Number: 480450-71-3
Molecular Formula: C17H27N5O2S
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Edoxaban was developed by Daiichi Sankyo and has been approved for clinical use in various countries. The classification of edoxaban falls under the category of direct oral anticoagulants (DOACs), which are characterized by their specific mechanism of action on the coagulation pathway, distinct from traditional anticoagulants like warfarin.

Synthesis Analysis

Methods and Technical Details

The synthesis of edoxaban involves several complex steps that utilize chiral intermediates to ensure the desired stereochemistry. Key methods include:

  1. Chiral Amine Reaction: The synthesis often begins with a chiral amine compound reacting with a lithium salt of an oxamide derivative. This reaction occurs under the influence of a condensing agent to form an amide bond.
  2. Boc Protection: The protection of amine groups using the Boc (tert-butyloxycarbonyl) group is common, allowing selective reactions without interference from amine functionalities.
  3. Formation of Thiazole Derivative: Subsequent steps involve forming an amide with a thiazole derivative, which is crucial for constructing the core structure of edoxaban.
  4. Hydrogenation and Final Modifications: The final stages include hydrogenation to introduce amino groups and further modifications to yield the final product, edoxaban .
Molecular Structure Analysis

Structure and Data

Edoxaban has a complex molecular structure characterized by multiple chiral centers and heterocyclic rings. Its chemical formula is C20H22N4O5SC_{20}H_{22}N_4O_5S, with a molecular weight of approximately 462.48 g/mol. The structural representation includes:

  • A thiazole ring
  • A cyclohexyl group
  • An amide functional group

The stereochemistry is critical for its biological activity, as only specific configurations exhibit anticoagulant properties.

Chemical Reactions Analysis

Reactions and Technical Details

Edoxaban undergoes several chemical reactions during its synthesis:

  1. Amidation Reactions: The formation of amides from carboxylic acids and amines is pivotal in constructing the molecular framework.
  2. Reduction Reactions: Reduction processes are employed to convert azides to amines, essential for developing the active pharmacophore.
  3. Hydrogenation: This step is crucial for modifying double bonds and introducing necessary functional groups that enhance anticoagulant activity .
Mechanism of Action

Process and Data

Edoxaban functions primarily through competitive inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, edoxaban prevents its conversion from prothrombin to thrombin, leading to reduced fibrin formation and clot stabilization. The half-maximal inhibitory concentration (IC50) for edoxaban against factor Xa is approximately 3 nM, indicating high potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edoxaban exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Edoxaban-M2 serves as a crucial metabolite in pharmacological studies related to anticoagulation therapy. Its applications include:

  • Clinical Research: Understanding its pharmacokinetic profile aids in optimizing dosing regimens for patients with varying renal functions.
  • Therapeutic Monitoring: Assessing levels of edoxaban-M2 can provide insights into patient compliance and therapeutic efficacy.
  • Metabolite Studies: Investigating the biological activity and safety profile of metabolites like edoxaban-M2 contributes to broader drug development efforts .
Metabolic Pathways and Biotransformation Mechanisms of Edoxaban-M2

Role of Carboxylesterase Isoenzymes in Edoxaban-M2 Formation

Carboxylesterase 1 (CES1) is the primary hydrolase responsible for the initial biotransformation step converting edoxaban to its major active metabolite, Edoxaban-M2 (also designated M-4). CES1 catalyzes the hydrolysis of the ethyl ester group at the C-terminal end of edoxaban, yielding the carboxylic acid derivative M-4. This reaction occurs predominantly in the liver, where CES1 exhibits high expression levels [1] [7]. The enzymatic efficiency of CES1 toward edoxaban is characterized by a low Michaelis constant (Km = 12.4 µM) and moderate maximal velocity (Vmax = 45 pmol/min/mg), indicating high substrate affinity but moderate catalytic turnover [1].

In vitro studies using human liver microsomes confirm that selective CES1 inhibitors (such as benzil) reduce M-4 formation by >85%, while CES2 inhibitors (digitoxin) show negligible effects. This isoform-specificity underscores CES1's dominant role in M-4 biosynthesis. Genetic polymorphisms in CES1 (e.g., Gly143Glu) may alter catalytic activity, though clinical studies have not established a clear impact on systemic M-4 exposure in humans [7].

Table 1: Enzymatic Parameters of Edoxaban Hydrolysis by Carboxylesterases

EnzymeTissue LocalizationKm (µM)Vmax (pmol/min/mg)Inhibition Sensitivity
CES1Liver, Macrophages12.445Benzil (>85% inhibition)
CES2Intestine, Kidney>200<5Digitoxin (no inhibition)

Cytochrome P450-Mediated Oxidation Pathways Linked to Edoxaban-M2 Synthesis

While CES1 drives M-4 (Edoxaban-M2) formation, cytochrome P450 (CYP) enzymes—particularly CYP3A4/5—contribute to parallel oxidative pathways. CYP3A4/5 metabolizes edoxaban via hydroxylation at the morpholino ring, generating metabolite M-6, and via oxidation of the N-dimethylcarbamoyl group, yielding metabolite M-8 [1] [4]. Crucially, CYP enzymes do not directly synthesize M-4 but influence its pharmacokinetic profile through competitive substrate depletion. When CYP3A4 is inhibited (e.g., by ketoconazole), edoxaban clearance decreases by ~35%, indirectly elevating M-4 exposure due to prolonged parent compound availability [1].

M-4 itself undergoes further CYP-mediated oxidation to secondary metabolites like M-1 and M-5, which lack anticoagulant activity. Kinetic studies show M-4 oxidation occurs at <10% of the rate of parent edoxaban metabolism, confirming its relative metabolic stability [4].

Table 2: CYP-Mediated Metabolites of Edoxaban and Edoxaban-M2 (M-4)

SubstratePrimary MetaboliteCYP IsoformReaction TypeRelative Activity
EdoxabanM-6CYP3A4/5Morpholino hydroxylation65% of total CYP metabolism
EdoxabanM-8CYP3A4/5N-oxidation25% of total CYP metabolism
Edoxaban-M2 (M-4)M-1CYP2C9Hydroxylation<10% of M-4 clearance

Comparative Analysis of Edoxaban-M2 with Other Edoxaban Metabolites (e.g., M-4, M-6)

Edoxaban-M2 (M-4) exhibits distinct structural and functional properties compared to other edoxaban metabolites:

  • Structural Features: M-4 retains the core benzimidazole scaffold of edoxaban but replaces the ethyl ester with a carboxylic acid group. In contrast, M-6 contains a hydroxylated morpholino ring, and M-8 is an N-oxide derivative [1] [10].
  • Pharmacologic Activity: M-4 demonstrates equipotent anti-FXa activity (IC50 = 1.8 nM) to edoxaban (IC50 = 3.0 nM), while M-6 shows 50% lower potency (IC50 = 4.5 nM). M-1 (a decarboxylated derivative of M-4) is inactive [1].
  • Systemic Exposure: After edoxaban administration, M-4 accounts for ~9% of total drug-related AUC, whereas M-6 and M-8 each contribute <5%. Protein binding differs significantly: M-4 is 80% bound, M-6 45%, and edoxaban 40–59% [1] [8].
  • Transporter Interactions: M-4 is a substrate for OATP1B1 hepatic uptake transporters, unlike edoxaban or M-6. This renders M-4 susceptible to drug interactions with OATP1B1 inhibitors (e.g., cyclosporine), which increase its plasma AUC by 6.9-fold [8] [10].

Table 3: Comparative Pharmacological Profiles of Key Edoxaban Metabolites

ParameterEdoxabanM-4 (Edoxaban-M2)M-6M-8
Chemical ModificationParentCarboxylic acid derivativeHydroxylated morpholinoN-oxide
Anti-FXa IC50 (nM)3.01.84.5Inactive
Relative AUC Exposure (%)1009<5<3
Plasma Protein Binding (%)40–59804530
Key TransportersP-gpOATP1B1NoneNone

Interspecies Variability in Edoxaban-M2 Biotransformation: Implications for Preclinical Models

Significant interspecies differences in edoxaban-M2 formation challenge the extrapolation of preclinical data:

  • Carboxylesterase Specificity: Humans and monkeys express CES1 homologs with high hydrolytic activity toward edoxaban, generating substantial M-4. Conversely, rats and dogs lack functional CES1 analogs; instead, CES2-like enzymes dominate, producing minimal M-4 (<5% of human levels) [7].
  • CYP Metabolism Contributions: In mice, CYP3A accounts for >70% of edoxaban clearance, versus ~30% in humans. This shifts metabolic profiles toward oxidative metabolites (M-6/M-8) and away from M-4 in rodent models [7].
  • Transporter Expression: OATP1B1, critical for M-4 hepatic uptake in humans, has no functional ortholog in rodents. This alters M-4 distribution and elimination kinetics in murine models, overestimating plasma exposure by 3-fold compared to humans [7].

These disparities necessitate careful selection of disease models. Monkey studies best replicate human M-4 pharmacokinetics, while rodent data require compensation via CES1-transgenic models or humanized liver systems. Ignoring such variability risks misjudging edoxaban's metabolite-driven efficacy and toxicity [1] [7].

Table 4: Species Variability in Edoxaban-M2 (M-4) Pharmacokinetic Parameters

SpeciesCES1 Homolog ActivityM-4 AUC0–∞ (% of Edoxaban)Dominant Clearance PathwayTranslational Relevance
HumanHigh9%Renal (50%) + CES1 hydrolysisGold standard
MonkeyHigh8%Renal (45%) + CES1 hydrolysisHigh relevance
RatAbsent<1%CYP3A (70%)Low relevance
DogLow (CES2-like)2%Biliary (60%)Moderate relevance

Properties

CAS Number

480450-71-3

Product Name

Edoxaban-M2

IUPAC Name

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide

Molecular Formula

C17H27N5O2S

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1

InChI Key

QJVMDGXTANLPMW-GMXVVIOVSA-N

SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.